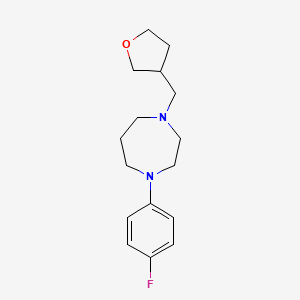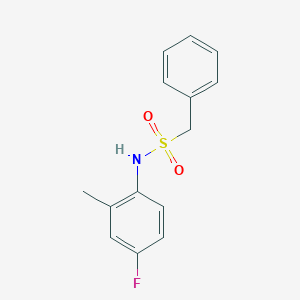![molecular formula C19H11Cl2F3N2O2 B5403216 N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5403216.png)
N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide, also known as D4476, is a small molecule inhibitor of the protein kinase CK1, which is involved in various cellular processes such as cell cycle regulation, DNA damage response, and circadian rhythm. D4476 has been widely used in scientific research to investigate the function of CK1 and its downstream signaling pathways.
Mechanism of Action
N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide acts as a competitive inhibitor of CK1 by binding to the ATP-binding site of the kinase domain. CK1 is a serine/threonine kinase that phosphorylates various substrates involved in cell signaling, DNA damage response, and circadian rhythm regulation. By inhibiting CK1, N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide can modulate the activity of downstream signaling pathways and affect cellular processes such as cell cycle progression, apoptosis, and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide depend on the specific cellular context and the downstream signaling pathways affected by CK1 inhibition. In cancer cells, N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide can induce cell cycle arrest and apoptosis by inhibiting the Wnt/β-catenin and NF-κB pathways, which are involved in cell proliferation and survival. In neuronal cells, N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide can affect synaptic plasticity and neuronal development by modulating the activity of CK1 and its substrates. In circadian rhythm regulation, N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide can alter the period and amplitude of circadian oscillations by targeting CK1δ/ε, which are key regulators of the circadian clock.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide in lab experiments include its high specificity and potency for CK1 inhibition, its availability as a small molecule inhibitor, and its versatility in different cellular contexts. However, there are also some limitations to consider, such as its potential off-target effects on other kinases or cellular processes, its variable efficacy depending on the cell type and experimental conditions, and its potential toxicity or side effects at high concentrations.
Future Directions
There are several future directions for the scientific research on N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide and CK1 inhibition. One direction is to investigate the role of CK1 in other cellular processes and diseases, such as autophagy, inflammation, and viral infection. Another direction is to develop more specific and potent CK1 inhibitors that can selectively target different isoforms or substrates of CK1. Finally, the application of N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide in preclinical and clinical studies for cancer and neurological diseases should be further explored to evaluate its therapeutic potential and safety.
Synthesis Methods
The synthesis of N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide involves several steps, including the reaction of 3,4-dichlorophenol with 2,3,5,6-tetrafluoropyridine to obtain 2-(3,4-dichlorophenoxy)-5,6-difluoropyridine, which is then reacted with 2-aminonicotinamide in the presence of a coupling reagent to yield N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide. The overall yield of N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide synthesis is around 20-25%, and the purity can be further improved by recrystallization or chromatography.
Scientific Research Applications
N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide has been used in various scientific research fields, such as cancer biology, neurobiology, and circadian rhythm regulation. In cancer biology, N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide has been shown to inhibit the growth and survival of cancer cells by targeting CK1 and its downstream signaling pathways, such as Wnt/β-catenin and NF-κB. In neurobiology, N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide has been used to investigate the role of CK1 in neuronal development, synaptic plasticity, and neurodegenerative diseases. In circadian rhythm regulation, N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide has been shown to affect the period and amplitude of circadian oscillations by targeting CK1δ/ε.
properties
IUPAC Name |
N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2F3N2O2/c20-14-5-4-13(9-15(14)21)28-17-6-3-12(19(22,23)24)8-16(17)26-18(27)11-2-1-7-25-10-11/h1-10H,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBITSJVTPEPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5403158.png)

![1-(4-fluorophenyl)-4-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5403174.png)

![N-[(4-ethoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5403188.png)
![7-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5403189.png)
![1-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopentanol](/img/structure/B5403193.png)
![2-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethanol](/img/structure/B5403224.png)

![N-cyclopropyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5403230.png)
![4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine 1,1-dioxide](/img/structure/B5403242.png)